molecular formula C10H6F3N3O2S B2633952 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 256425-07-7

4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2633952
CAS No.: 256425-07-7
M. Wt: 289.23
InChI Key: UMWNYCKZWIATOQ-UHFFFAOYSA-N
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Description

4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a chemical compound known for its unique structural properties and potential applications in various fields. It features a thiazole ring, a nitro group, and a trifluoromethyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenyl isocyanate with thioamides under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 2-Nitro-4-(trifluoromethyl)phenyl isocyanate
  • 2-Nitro-4-(trifluoromethyl)phenyl sulfanylacetic acid

Uniqueness

4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine stands out due to its thiazole ring, which imparts unique electronic and steric properties.

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2S/c11-10(12,13)5-1-2-6(8(3-5)16(17)18)7-4-19-9(14)15-7/h1-4H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWNYCKZWIATOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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